Hidrosmin
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Overview
Description
Hidrosmin is a synthetic bioflavonoid, specifically a flavone, used primarily for the treatment of chronic venous insufficiency. It is known for its vasoprotective properties, which help in stabilizing capillaries and improving blood circulation . This compound is marketed under various brand names, including Venosmil, and is used to alleviate symptoms such as edema and varicose veins .
Preparation Methods
Hidrosmin is synthesized from diosmin, a naturally occurring flavonoid. The synthetic process involves several steps, including hydroxyethylation. The industrial production of this compound typically involves the following steps :
Synthesis: Diosmin is subjected to hydroxyethylation to produce this compound.
Decoloring: The synthesized compound is decolored to remove impurities.
Filtration: The decolored solution is filtered to separate the solid product.
Crystallization: The filtered product is crystallized to obtain pure this compound.
Centrifugation: The crystallized product is centrifuged to remove any remaining impurities.
Chemical Reactions Analysis
Hidrosmin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized flavonoid derivatives.
Scientific Research Applications
Hidrosmin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a model compound in the study of flavonoid chemistry and its interactions with other molecules.
Industry: this compound is incorporated into pharmaceutical formulations for the treatment of blood circulation disorders.
Mechanism of Action
The exact mechanism of action of hidrosmin is not fully understood, but it is believed to involve several pharmacological actions :
Reduction of Capillary Permeability: this compound reduces capillary permeability induced by agents such as histamine and bradykinin.
Increase in Red Blood Cell Deformability: It increases the deformability of red blood cells and reduces blood viscosity.
Smooth Muscle Contraction: this compound induces the contraction of smooth muscle in the vein wall.
Lymphatic Flow Improvement: It dilates lymphatic collectors and increases the rate of lymphatic conduction, improving lymphatic flow.
Comparison with Similar Compounds
Hidrosmin is similar to other flavonoids such as diosmin and hesperidin . it has unique properties that make it more effective in certain applications:
Properties
CAS No. |
80604-68-8 |
---|---|
Molecular Formula |
C30H36O16 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-15(32)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)19(7-13)41-6-5-31/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 |
InChI Key |
WPEGKIKHFSQQCA-WTNNCJBMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O |
Synonyms |
7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-4H-1-benzopyran-4-one; Hydrosmin |
Origin of Product |
United States |
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